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Abstract

Adinazolam is a psychoactive compound belonging to the triazolobenzodiazepine (TBZD)
class. Structurally, it is a benzodiazepine derivative with a fused triazole ring, a modification
designed to enhance its pharmacological properties.[1] Developed initially to improve upon the
antidepressant effects of alprazolam, adinazolam exhibits a distinct pharmacological profile
characterized by anxiolytic, anticonvulsant, sedative, and antidepressant activities.[1][2][3] It
functions as a prodrug, with its primary, more potent active metabolite being N-
desmethyladinazolam (NDMAD).[4] This guide provides a detailed technical overview of
adinazolam, focusing on its chemical classification, mechanism of action, metabolic pathways,
and the experimental methodologies used to characterize it.

Chemical Classification and Structure

Adinazolam is chemically classified as a triazolo[4,3-a]benzodiazepine. This structure consists
of a core benzodiazepine system fused with a triazole ring. The formal IUPAC name for
adinazolam is 1-(8-Chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-
dimethylmethanamine. The key structural features include a chloro substituent at the 8-
position, a phenyl group at the 6-position, and a dimethylaminomethyl group at the 1-position of
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the triazolo[4,3-a]benzodiazepine skeleton. This unique aminoalkyl group at the triazole ring
distinguishes it structurally from other triazolobenzodiazepines like alprazolam.

Table 1: Chemical and Physical Properties of Adinazolam

Property Value Reference

1-(8-Chloro-6-phenyl-4H-
IUPAC Name triazolo[4,3-a]benzodiazepin-1-
yI)-N,N-dimethylmethanamine

Molecular Formula C19H18CINs

Molecular Weight 351.83 g/mol

CAS Number 37115-32-5

Appearance White or yellowish powder

Mechanism of Action: GABAergic Modulation

Adinazolam exerts its central nervous system effects by acting as a positive allosteric
modulator of the y-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the
primary inhibitory neurotransmitter receptor in the brain.

Signaling Pathway:

o GABA Binding: In the central nervous system, GABA is released into the synaptic cleft and
binds to the GABA-A receptor.

o Channel Opening: This binding event causes a conformational change in the receptor,
opening its integral chloride (CI7) ion channel.

o Neuronal Hyperpolarization: The influx of Cl~ ions into the neuron leads to hyperpolarization
of the cell membrane, making it less likely to fire an action potential and thus producing an
inhibitory effect.

e Adinazolam/NDMAD Modulation: Adinazolam and its active metabolite, NDMAD, bind to a
distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) receptor
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site. This binding induces a conformational change that increases the affinity of the receptor
for GABA.

» Enhanced Inhibition: By potentiating the effect of GABA, adinazolam increases the
frequency of ClI~ channel opening, leading to enhanced neuronal inhibition and producing its
characteristic sedative, anxiolytic, and anticonvulsant effects.
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Figure 1: Adinazolam's modulation of the GABA-A receptor signaling pathway.

Metabolism and Pharmacokinetics

Adinazolam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP)
enzymes, with CYP3A4 being a key enzyme in its biotransformation. It functions as a prodrug,
with over 95% of an administered dose being converted to its primary active metabolite, N-
desmethyladinazolam (NDMAD). NDMAD is significantly more potent than the parent
compound and is responsible for most of the observed benzodiazepine-like effects.

Metabolic Pathway: The primary metabolic reaction is N-dealkylation, where the
dimethylaminomethyl side chain is demethylated to form NDMAD. NDMAD is subsequently
metabolized to didesmethyladinazolam (DDMAD). Minor metabolic pathways include the
formation of estazolam and alpha-hydroxy-alprazolam.
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Figure 2: Primary metabolic pathway of Adinazolam.

Pharmacokinetic Data: Adinazolam is characterized by a rapid clearance and a short
elimination half-life, while its active metabolite NDMAD has a lower clearance rate.

Table 2: Pharmacokinetic Parameters of Adinazolam and NDMAD

N-
Parameter Adinazolam desmethyladinazol = Reference

am (NDMAD)
Elimination Half-life

~2.9 hours ~2.8 hours
(t2)
) ~321 mL/min (~50%

Clearance (CL) ~444 mL/min

of Adinazolam)

Volume of Distribution
(vd)

~106 L ~100 L
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Receptor Binding Affinity: The binding affinity of adinazolam and NDMAD to the
benzodiazepine receptor site has been quantified by their ability to displace the radioligand
[*H]flunitrazepam. These studies demonstrate the significantly higher affinity of the NDMAD
metabolite.

Table 3: Benzodiazepine Receptor Binding Affinity

Compound Inhibition Constant (Ki) Reference

Adinazolam 208 nM

N-desmethyladinazolam
(NDMAD)

6.96 nM

Key Experimental Protocols
In Vitro Benzodiazepine Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A
benzodiazepine receptor site.

o Objective: To quantify the affinity of adinazolam and its metabolites by measuring their
ability to displace [3H]flunitrazepam from rat brain membrane preparations.

e Protocol Outline:

o Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are
homogenized in a cold Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged,
and the resulting pellet containing the cell membranes is washed and resuspended in
fresh buffer to a specific protein concentration.

o Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration
of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound
(adinazolam or NDMAD).

o Non-Specific Binding Determination: A parallel set of incubations is performed in the
presence of a high concentration of a non-labeled BZD (e.g., 10 uM diazepam) to
determine non-specific binding.
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o Equilibrium and Termination: The mixture is incubated to allow binding to reach equilibrium
(e.g., 60 minutes at 25°C). The reaction is terminated by rapid filtration through glass fiber
filters to separate the membrane-bound radioligand from the free radioligand.

o Quantification: The filters are washed with cold buffer, and the radioactivity retained on the
filters is measured using liquid scintillation counting.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The ICso (concentration of test compound that inhibits 50% of specific binding) is
determined from concentration-response curves. The Ki is then calculated using the
Cheng-Prusoff equation.
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Figure 3: Experimental workflow for a radioligand binding assay.
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In Vivo Anticonvulsant Activity Assessment (scPTZ
Model)

This model is used to screen for compounds effective against myoclonic or absence seizures
by assessing their ability to raise the seizure threshold.

¢ Objective: To determine the anticonvulsant efficacy of adinazolam.

e Protocol Outline:

[¢]

Animals: Male CF-1 mice (20-259) are used.

o Dosing: Animals are divided into groups and administered the test compound
(adinazolam), a vehicle control, or a positive control (e.g., diazepam) via intraperitoneal
(i.p.) injection.

o Pre-treatment Time: The test is conducted at the time of peak effect (TPE) for the
administered compound, determined in preliminary studies.

o Convulsant Administration: A subcutaneous (s.c.) injection of Pentylenetetrazol (PTZ), a
GABA-A receptor antagonist, is administered at a dose predetermined to induce clonic
seizures in control animals (e.g., 85 mg/kg).

o Observation: Animals are placed in individual observation chambers and monitored for a
set period (e.g., 30 minutes) for the onset of characteristic clonic seizures.

o Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for a
defined duration (e.g., >5 seconds). The ability of the test compound to prevent the
seizure is recorded as a positive result.

o Data Analysis: The dose of the drug required to protect 50% of the animals from seizures
(EDso) is calculated using probit analysis.

Human Pharmacokinetic Study

These studies are essential to understand the absorption, distribution, metabolism, and
excretion (ADME) of a drug in humans.
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e Objective: To determine the pharmacokinetic profiles of adinazolam and NDMAD following
oral or intravenous administration.

e Protocol Outline:
o Subjects: Healthy, non-obese male volunteers are recruited.

o Study Design: A randomized, double-blind, placebo-controlled, crossover design is
typically used. Each subject receives the test drug (e.g., adinazolam mesylate at a
specific dose), the metabolite (e.g., NDMAD mesylate), and a placebo on separate
occasions, with a washout period between treatments.

o Drug Administration: The drug is administered as a single oral dose or intravenous
infusion.

o Blood Sampling: Venous blood samples are collected into heparinized tubes at
predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4,
8, 12, 24, 48 hours).

o Plasma Analysis: Plasma is separated by centrifugation and stored frozen. The
concentrations of adinazolam and its metabolites are quantified using a validated
analytical method, such as high-performance liquid chromatography (HPLC).

o Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key
pharmacokinetic parameters (t¥2, CL, Vd, AUC) for both the parent drug and its
metabolites using non-compartmental analysis.

Synthesis

Several synthetic routes for adinazolam have been reported. A high-yield, one-step conversion
from the readily available pharmaceutical estazolam is particularly notable for its efficiency.

o Objective: To synthesize adinazolam from estazolam.
e Reaction: Mannich reaction of estazolam with dimethyl(methylene)ammonium chloride.

e Procedure Outline:
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o Reagent Preparation: Bis-(dimethylamino)methane is dissolved in dimethylformamide
(DMF) and cooled. Acetyl chloride in DMF is added to form the
dimethyl(methylene)ammonium chloride salt in situ.

o Reaction: Potassium carbonate (K2CO3) is added, followed by a solution of estazolam in
DMF.

o Heating: The reaction mixture is heated (e.g., to 60°C) for several hours to drive the
reaction to completion.

o Workup and Purification: Following the reaction, a standard aqueous workup is performed
to isolate the crude product. Adinazolam is then purified, for example, by recrystallization.

bis-(dimethylamino)methane
+ Acetyl Chloride in DMF

Dimethyl(methylene)ammonium

chloride (in situ) Estazolam in DMF K2CO3

.

Reaction Mixture
(Heated to 60°C)

annich Reaction
Aqueous Workup

Purification

Adinazolam
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Figure 4: Simplified workflow for the synthesis of Adinazolam from Estazolam.

Conclusion

Adinazolam is a structurally distinct triazolobenzodiazepine that acts as a prodrug for the
potent GABA-A receptor modulator, N-desmethyladinazolam. Its classification is firmly
established through its chemical structure, which features a benzodiazepine system fused with
a triazole ring, and its pharmacological mechanism, which involves the potentiation of
GABAergic neurotransmission. The technical data, derived from a range of in vitro and in vivo
experimental protocols, provide a comprehensive understanding of its binding affinity,
metabolic fate, and resulting pharmacological effects. This guide serves as a foundational
resource for professionals in the fields of pharmacology and drug development engaged in the
study of benzodiazepine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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